molecular formula C11H9N3O2 B14521655 6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione CAS No. 62878-97-1

6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14521655
CAS No.: 62878-97-1
M. Wt: 215.21 g/mol
InChI Key: GFJCHSNKTKVFJL-UHFFFAOYSA-N
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Description

6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzaldehyde with 6-aminouracil under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.

    Medicine: Explored for its antiviral properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with bacterial cell walls, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-benzyl-2,4(1H,3H)-pyrimidinedione
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidine derivatives
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific benzylidene group, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits a broader range of biological activities, making it a valuable compound for research and development .

Properties

CAS No.

62878-97-1

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-(benzylideneamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9N3O2/c15-10-6-9(13-11(16)14-10)12-7-8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16)

InChI Key

GFJCHSNKTKVFJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=O)NC(=O)N2

Origin of Product

United States

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